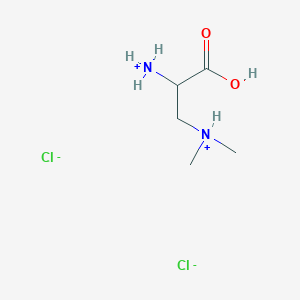
Tosufloxacin tosylate
Overview
Description
Synthesis Analysis
The synthesis of Tosufloxacin tosylate involves several chemical transformations starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, further condensation with 3-aminopyrrolidine, hydrolysis, and finally, tosylate formation. This synthesis pathway achieves an overall yield of 72.6% (L. Ming, 2003).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement that includes a fluoroquinolone core with a piperazinyl ring and a tosylate group. This structure contributes to its high antibacterial activity and pharmacokinetic properties. Quantum chemical calculations have been performed on boron complexes with Tosufloxacin, suggesting potential for further chemical and pharmacological exploration (K. Sayın & Duran Karakaş, 2017).
Chemical Reactions and Properties
This compound interacts with various substances in multi-spectroscopic studies, demonstrating complex chemical behavior. For instance, it forms complexes with Terbium(III) ions, emitting characteristic fluorescence, a property that has been exploited for analytical applications (Cui Hua-l, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility and dissolution rate, have been significantly improved by forming inclusion complexes with hydroxypropyl-β-cyclodextrin. This modification enhances its applicability in pharmaceutical formulations, making the drug more effective (Jianfei Sun et al., 2019).
Chemical Properties Analysis
Studies on this compound's interaction with bovine serum albumin (BSA) reveal insights into its chemical properties, including binding mechanisms and effects on protein conformation. These interactions are essential for understanding the drug's behavior in biological systems (Feng-yu Deng & Y. Liu, 2012).
Scientific Research Applications
Binding to Bovine Serum Albumin : Deng, Liu (2012) found that Tosufloxacin tosylate binds to bovine serum albumin through electrostatic interaction, impacting the protein's structure (Feng-yu Deng & Y. Liu, 2012).
Improving Solubility and Maintaining Antibacterial Effect : Sun et al. (2019) reported that an inclusion complex of this compound significantly enhances its solubility and dissolution while maintaining its antibacterial properties (Jianfei Sun et al., 2019).
Prodrug Development : Chu et al. (1990) synthesized A-71497, a derivative of Tosufloxacin, which shows increased water solubility and effectiveness against bacterial infections (D. Chu et al., 1990).
Clinical Efficacy in Otorhinolaryngological Infections : A study by Kanaya et al. (1993) demonstrated that this compound has an 85.5% clinical efficacy rate in treating otorhinolaryngological infections without adverse events or abnormal lab findings (T. Kanaya et al., 1993).
Broad Antibacterial Spectrum : Niki (2002) indicated that this compound is approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, showing effectiveness against various pathogens, including Chlamydia trachomatis (Y. Niki, 2002).
Activity Against Diarrhea Pathogens : Bryan et al. (1990) found that Tosufloxacin is effective against bacterial pathogens causing diarrhea, demonstrating broad activity against gram-positive and anaerobic organisms (J. Bryan et al., 1990).
Preventing Secondary Infections in Haematological Malignancies : Sawada et al. (2012) reported on its potential to prevent secondary infections in patients with haematological malignancies due to its broad spectrum of activity against Gram-negative and Gram-positive bacteria (H. Sawada et al., 2012).
Treating Tropical Bacterial Infections : Srimuang et al. (2012) highlighted its superior activity against Salmonella, E. coli, and P. pseudomallei, suggesting its utility in treating bacterial infections in tropical regions (S. Srimuang et al., 2012).
Potential Use in Pneumonia Treatment : Fujishima et al. (2019) discussed its recommendation for pneumonia treatment, especially when tuberculosis cannot be excluded (Nobuhiro Fujishima et al., 2019).
Mechanism of Action
Target of Action
Tosufloxacin tosylate is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth.
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites. This binding inhibits the enzymes’ ability to separate the DNA strands, leading to the inhibition of DNA replication. As a result, the bacteria cannot reproduce and grow, leading to their eventual death .
Biochemical Pathways
It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication and transcription, which are critical processes in the bacterial life cycle .
Pharmacokinetics
A study on the pharmacokinetics and safety assessment of this compound has been published , indicating ongoing research in this area.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, the drug stops bacteria from reproducing, leading to a decrease in the number of bacteria and helping the immune system to eliminate the infection .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tosufloxacin tosylate is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the supercoiling of DNA during replication. This compound binds to these enzymes and prevents them from relaxing supercoiled DNA, thereby inhibiting DNA replication and bacterial cell division .
Temporal Effects in Laboratory Settings
Like other antibiotics, the effects of this compound are expected to be time-dependent, with the drug exerting its antibacterial effects as long as sufficient concentrations are maintained in the body .
Dosage Effects in Animal Models
Like other antibiotics, the efficacy of this compound is likely to be dose-dependent, with higher doses resulting in greater antibacterial activity .
Metabolic Pathways
As a fluoroquinolone antibiotic, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
Like other fluoroquinolone antibiotics, it is likely distributed widely in the body, including in the tissues and fluids, following oral administration .
Subcellular Localization
As a DNA gyrase and topoisomerase IV inhibitor, it is likely to be localized in the bacterial cell where these enzymes are found .
properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100490-94-6, 115964-29-9 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin tosilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



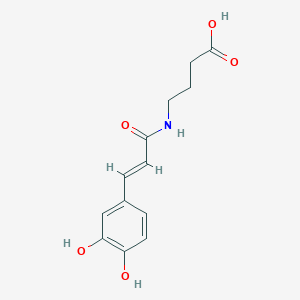

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
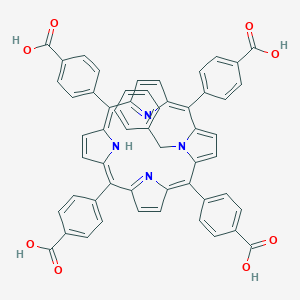
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
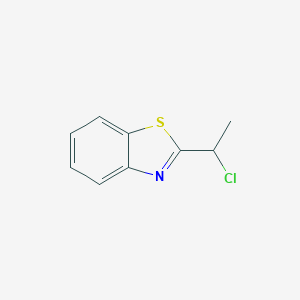
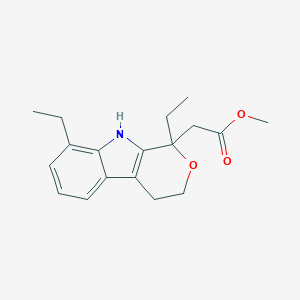
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)



